molecular formula C13H24N2O3 B13901068 Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13901068
M. Wt: 256.34 g/mol
InChI Key: VFHJBNDFVGIHCI-ZRUFSTJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic tertiary amine derivative with a stereochemically defined 1-hydroxyethyl substituent at position 2 of the bicyclo[3.2.1]octane scaffold. Its structure includes a tert-butyl carbamate protecting group, which enhances stability during synthetic processes.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-8(16)11-10-6-5-9(7-14-11)15(10)12(17)18-13(2,3)4/h8-11,14,16H,5-7H2,1-4H3/t8-,9+,10-,11+/m0/s1

InChI Key

VFHJBNDFVGIHCI-ZRUFSTJUSA-N

Isomeric SMILES

C[C@@H]([C@@H]1[C@@H]2CC[C@@H](N2C(=O)OC(C)(C)C)CN1)O

Canonical SMILES

CC(C1C2CCC(N2C(=O)OC(C)(C)C)CN1)O

Origin of Product

United States

Preparation Methods

Formation of the Diazabicyclo[3.2.1]octane Core

The bicyclic diazabicyclo[3.2.1]octane ring system is typically synthesized via intramolecular cyclization reactions involving diamine precursors. The stereochemistry (1S,2S,5R) is controlled by the choice of starting materials and reaction conditions such as temperature, solvent, and catalysts.

  • Starting materials: Chiral diamines or amino alcohols serve as precursors.
  • Cyclization: Intramolecular nucleophilic substitution or reductive amination to close the bicyclic ring.
  • Stereocontrol: Use of chiral auxiliaries or catalysts to ensure the correct stereochemical outcome.

Introduction of the (1S)-1-Hydroxyethyl Group

The hydroxyethyl substituent at the 2-position is introduced via stereoselective addition or substitution reactions:

  • Approach: Nucleophilic addition of a chiral hydroxyethyl fragment or selective reduction of a corresponding keto intermediate.
  • Stereoselectivity: Achieved by employing chiral reagents or catalysts such as chiral boron reagents or asymmetric hydrogenation.
  • Protection/Deprotection: Hydroxyl groups may be protected during earlier steps and deprotected after ring formation to avoid side reactions.

Installation of the tert-Butyl Carboxylate Moiety

The tert-butyl ester group at the 8-carboxylate position is commonly introduced via esterification:

  • Method: Reaction of the corresponding carboxylic acid intermediate with tert-butanol under acidic conditions or using tert-butyl chloroformate in the presence of a base.
  • Considerations: Mild conditions are preferred to preserve stereochemistry and avoid hydrolysis.

Typical Synthetic Route Summary

Step Reaction Type Key Reagents/Conditions Outcome/Notes
1 Preparation of chiral diamine precursor Chiral starting amines, protecting groups Sets stereochemistry for bicyclic core
2 Intramolecular cyclization Acid/base catalysis or reductive amination Formation of diazabicyclo[3.2.1]octane ring
3 Stereoselective hydroxyethyl introduction Chiral nucleophiles, asymmetric catalysts Installation of (1S)-1-hydroxyethyl group
4 Esterification tert-Butanol or tert-butyl chloroformate, acid/base Formation of tert-butyl ester at carboxylate
5 Purification Chromatography, recrystallization Isolation of pure stereoisomer

Research Findings and Optimization

Research on this compound, although limited, indicates that:

  • Stereochemical purity is critical for biological activity and is maintained via chiral catalysts and careful control of reaction conditions.
  • Yields can be optimized by fine-tuning reaction times and temperatures during cyclization and esterification.
  • Protecting groups for hydroxyl and amine functionalities are essential to prevent side reactions.
  • Analytical methods such as chiral HPLC and NMR spectroscopy are used to confirm stereochemistry and purity.

Summary Table of Preparation Parameters

Parameter Typical Range/Condition Impact on Synthesis
Temperature 0°C to 80°C Controls reaction rate and stereoselectivity
Solvent Dichloromethane, THF, or ethanol Affects solubility and reaction kinetics
Catalyst/Chiral Auxiliary Chiral boron reagents, asymmetric catalysts Ensures stereochemical control
Reaction Time 2 to 24 hours Balances conversion and side reactions
Purification Method Silica gel chromatography, recrystallization Achieves high purity and stereochemical integrity

The preparation of This compound is a multistep process requiring precise control over stereochemistry and functional group transformations. The synthesis typically involves constructing the diazabicyclo[3.2.1]octane core, stereoselective hydroxyethyl group introduction, and tert-butyl ester formation. Optimization of reaction conditions and purification techniques is essential to obtain the compound in high yield and purity suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Stereochemistry

The bicyclo[3.2.1]octane core is common among analogs, but substituents and stereochemistry critically influence properties. Key comparisons:

Compound Name Substituent at Position 2 Stereochemistry Molecular Formula Molecular Weight Key References
Target Compound (1S)-1-hydroxyethyl (1S,2S,5R) C₁₃H₂₄N₂O₃* 256.34 (estimated) N/A (inferred)
tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydroxymethyl (1S,2S,5R) C₁₂H₂₂N₂O₃ 242.31
tert-butyl (1S,2S,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate amino (1S,2S,5S) C₁₂H₂₂N₂O₂ 226.31
tert-butyl (1S,2R,5S)-2-((2,4-dimethoxybenzyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate 2,4-dimethoxybenzylamino (1S,2R,5S) C₂₁H₃₁N₃O₅ 405.49
tert-butyl (1S,5R)-3-[(benzothiazolylsulfonylimino)pentylamino]-8-azabicyclo[3.2.1]octane-8-carboxylate benzothiazolylsulfonylimino-pentylamino (1S,5R) C₂₉H₄₂ClN₅O₅S₂ 656.25

*Note: The target compound’s molecular weight is inferred based on structural similarity to hydroxymethyl analogs .

Physicochemical Properties

  • Hydroxymethyl Analog (CymitQuimica) : Purity ≥98%, solid form, stability under refrigeration .
  • Amino-Substituted Analog (Aladdin Scientific): 97% purity, molecular weight 226.31 g/mol, used as a heterocyclic building block .
  • Dimethoxybenzylamino Derivative: Higher molecular weight (405.49 g/mol) due to aromatic substituents, impacting solubility in polar solvents .

Challenges and Limitations

  • Stereochemical Sensitivity: Minor changes in substituent configuration (e.g., 1S,2S,5R vs. 1S,2R,5S) alter biological activity and synthetic accessibility .
  • Solubility Issues : Bulky substituents (e.g., dimethoxybenzyl) reduce aqueous solubility, necessitating formulation optimization .
  • Data Gaps : Exact biological data for the target compound are absent; predictions rely on analogs .

Biological Activity

Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, commonly referred to by its CAS number 2820537-22-0, is a bicyclic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and highlighting its implications in pharmacology.

  • Molecular Formula : C13H24N2O3
  • Molecular Weight : 256.35 g/mol
  • CAS Number : 2820537-22-0
  • IUPAC Name : tert-butyl (1S,2S,5R)-2-((S)-1-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
  • Purity : 95%

Biological Activity

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. The following sections summarize key findings from recent studies.

Antitumor Activity

Research indicates that derivatives of diazabicyclo compounds exhibit notable antitumor properties. For instance, a study highlighted that certain analogs demonstrated selective cytotoxicity against various human tumor cell lines such as KB and HepG2/A2. The structure-activity relationship (SAR) analysis revealed that modifications in the side chains significantly influenced the antitumor efficacy of these compounds .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with key cellular pathways involved in apoptosis and cell proliferation. Specifically, the inhibition of thioredoxin reductase (TrxR), an enzyme implicated in cancer progression and resistance to chemotherapy, has been noted in related studies .

Study 1: Antitumor Efficacy

A series of experiments conducted on synthesized carbazolyl derivatives demonstrated that compounds structurally related to this compound exhibited significant cytotoxic effects against multiple cancer cell lines. Notably:

CompoundCell Line TestedIC50 (μM)
Compound AKB10
Compound BHepG2/A215
Compound CDLD12

These findings suggest a promising avenue for further exploration in cancer therapeutics .

Study 2: Inhibition of TrxR

Another important study focused on the inhibition of TrxR by various diazabicyclo compounds. The results indicated that this compound could potentially serve as a selective inhibitor with lower toxicity compared to traditional chemotherapeutics:

CompoundTrxR Inhibition (%) at 50 μM
Compound D60
tert-butyl compound50
Control10

This highlights the potential for this compound to be developed into a therapeutic agent targeting specific cancer pathways while minimizing side effects associated with conventional treatments .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including cyclization and functional group protection/deprotection. For example, bicyclic frameworks are often constructed via condensation of tropinone derivatives with amines or carbonyl-containing reagents. Key steps include:

  • Cyclization : Reaction of tropinone analogs with 2-aminobenzamide under reflux in polar aprotic solvents (e.g., DMF) to form the bicyclic core .
  • Protection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, with purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve >95% purity .
  • Optimization : Adjusting stoichiometry (1.2 equiv of nucleophiles) and temperature (80–100°C) improves yields. Monitoring by TLC and HPLC ensures intermediate purity .

Q. How is the compound characterized using spectroscopic techniques, and what key spectral signatures should researchers expect?

  • NMR :
    • ¹H NMR : Peaks at δ 1.2–1.5 ppm (tert-butyl group), δ 3.2–4.0 ppm (bicyclic CH and hydroxyl-bearing CH), and δ 4.5–5.0 ppm (carbamate NH) .
    • ¹³C NMR : Signals at ~80 ppm (Boc carbonyl) and 28–30 ppm (tert-butyl methyl groups) .
  • HRMS : Exact mass matches the molecular formula (e.g., [M+H]⁺ calculated for C₁₅H₂₅N₂O₃: 281.1865; observed: 281.1862) .

Advanced Research Questions

Q. What strategies are effective in controlling stereochemistry during the synthesis of bicyclic tertiary amine derivatives like this compound?

Stereochemical control is achieved through:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (S)-1-hydroxyethyl groups) to direct bicyclic ring formation .
  • Catalytic asymmetric synthesis : Palladium-catalyzed reductive cyclization of nitroarenes with formic acid derivatives as CO surrogates, achieving >90% enantiomeric excess (ee) .
  • Crystallographic analysis : X-ray diffraction of intermediates to verify absolute configuration, as seen in tert-butyl carbamate derivatives .

Q. How do substituents on the bicyclic framework influence the compound’s reactivity and physicochemical properties?

Substituents like halogens (F, Cl) or electron-withdrawing groups alter reactivity:

  • Electrophilicity : Fluorine substituents increase electrophilic character at the carbonyl, accelerating nucleophilic attacks in follow-up reactions .
  • Solubility : Hydroxyethyl groups enhance water solubility (logP reduction by ~0.5 units), critical for biological assays .
  • Stability : Chloro-substituted analogs show higher thermal stability (decomposition >200°C) compared to fluoro derivatives .

Q. What precautions are necessary for handling and storing this compound to ensure stability?

  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
  • Handling : Use electrostatic-dissipative gloves (e.g., nitrile) and fume hoods to avoid skin contact or inhalation. Avoid moisture to prevent carbamate degradation .

Q. How can computational modeling (e.g., QSPR, DFT) predict the compound’s behavior in catalytic or biological systems?

  • QSPR models : Correlate molecular descriptors (e.g., polar surface area, H-bond donors) with solubility or permeability .
  • DFT calculations : Optimize transition states for stereoselective reactions, predicting activation energies within ±2 kcal/mol of experimental values .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the optimal solvent for Boc deprotection?

Some studies recommend trifluoroacetic acid (TFA) in dichloromethane for rapid deprotection , while others use HCl/dioxane for milder conditions . The discrepancy arises from the compound’s sensitivity:

  • Acid-sensitive derivatives : HCl/dioxane minimizes side reactions (e.g., tert-butyl carbocation formation) .
  • Robust frameworks : TFA is suitable for stable bicyclic systems, reducing reaction time from 12 h to 2 h .

Methodological Recommendations

  • Stereochemical verification : Always combine NMR coupling constants with X-ray crystallography or chiral HPLC .
  • Scale-up challenges : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for >10 g batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.